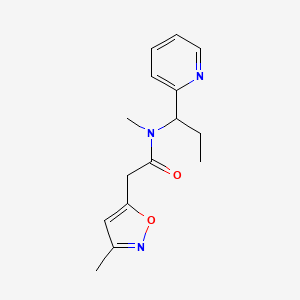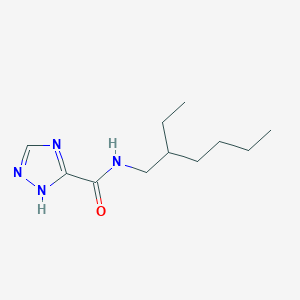
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of the drug, gabapentin, which is commonly used to treat neuropathic pain and epilepsy.
作用机制
The exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, and decrease the release of glutamate, which is an excitatory neurotransmitter. This action may contribute to its neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to reduce the severity of seizures and increase the survival rate of animals. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer research, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide in lab experiments is its versatility. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide can be used as a scaffold for the development of new drugs and can be modified to target specific receptors or enzymes. Another advantage is its potential neuroprotective and anticonvulsant effects, which make it a useful tool for studying neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for the study of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide. One direction is the development of new drugs based on the N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide scaffold. Another direction is the study of its potential applications in treating neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to understand the exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide and its effects in different experimental conditions.
Conclusion:
In conclusion, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been studied for its potential applications in neuroscience, cancer research, and drug discovery. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have neuroprotective and anticonvulsant effects, reduce the severity of seizures, and inhibit the growth of cancer cells. However, further research is needed to understand the exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide and its effects in different experimental conditions.
合成方法
The synthesis of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide involves several steps. The first step is the preparation of 3-methylisoxazole-5-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form N-methyl-2-(3-methylisoxazol-5-yl)propanamide. This compound is then reacted with 2-bromo-1-(pyridin-2-yl)propan-1-one to form N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide.
科学研究应用
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have neuroprotective effects and can reduce the severity of seizures in animal models. In cancer research, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been used as a scaffold for the development of new drugs.
属性
IUPAC Name |
N-methyl-2-(3-methyl-1,2-oxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-14(13-7-5-6-8-16-13)18(3)15(19)10-12-9-11(2)17-20-12/h5-9,14H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXNFHOAKHCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)

![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)

![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)